molecular formula C17H13N B1604495 4-(4-Biphenyl)pyridine CAS No. 861024-61-5

4-(4-Biphenyl)pyridine

Cat. No.: B1604495
CAS No.: 861024-61-5
M. Wt: 231.29 g/mol
InChI Key: HJWMXGICVAFMLG-UHFFFAOYSA-N
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Description

. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and biologically active molecules . The structure of 4-(4-Biphenyl)pyridine consists of a pyridine ring substituted with a phenyl group at the 4-position, making it a biphenyl derivative.

Safety and Hazards

4-Phenylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Future Directions

There is a need for a single robust method allowing the selective introduction of multiple functional groups . This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

Mechanism of Action

Target of Action

The primary target of 4-(4-Phenylphenyl)pyridine is the human placental aromatase cytochrome P-450 . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.

Mode of Action

4-(4-Phenylphenyl)pyridine interacts with its target by binding to the human placental aromatase cytochrome P-450, resulting in the inhibition of this enzyme . This interaction leads to changes in the enzyme’s activity, affecting the biosynthesis of estrogens.

Biochemical Pathways

The inhibition of the human placental aromatase cytochrome P-450 by 4-(4-Phenylphenyl)pyridine affects the estrogen biosynthesis pathway . This can lead to downstream effects such as altered estrogen levels, which can impact various physiological processes regulated by these hormones.

Result of Action

The molecular and cellular effects of 4-(4-Phenylphenyl)pyridine’s action primarily involve the inhibition of the human placental aromatase cytochrome P-450 . This inhibition can lead to decreased estrogen biosynthesis, potentially affecting processes regulated by these hormones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine derivatives, including 4-(4-Biphenyl)pyridine, can be achieved through various methods. One common method involves the reaction of aldehydes or ketones with ammonia in the presence of a solid acid catalyst, such as silica-alumina .

Industrial Production Methods

Industrial production of pyridine derivatives often involves gas-phase synthesis over shape-selective catalysts like ZSM-5 zeolite . This method is advantageous due to its high selectivity and efficiency in producing pyridine bases.

Chemical Reactions Analysis

Types of Reactions

4-(4-Biphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield pyridine N-oxides .

Comparison with Similar Compounds

4-(4-Biphenyl)pyridine can be compared with other similar compounds, such as:

  • 4-Pyridinecarbonitrile
  • 4-Methoxypyridine
  • 2-Phenylpyridine
  • 4-Chloropyridine hydrochloride
  • 4,4′-Dipyridyl
  • 4-(Trifluoromethyl)pyridine
  • 4-(4-Pyridyl)benzoic acid

These compounds share structural similarities with this compound but differ in their functional groups and specific applications. The uniqueness of this compound lies in its biphenyl structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-(4-phenylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-10-12-18-13-11-17/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWMXGICVAFMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650311
Record name 4-([1,1'-Biphenyl]-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861024-61-5
Record name 4-([1,1'-Biphenyl]-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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